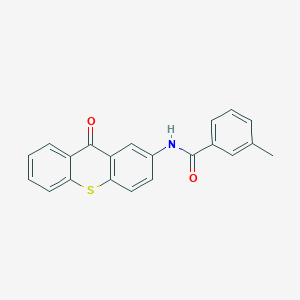
3-methyl-N-(9-oxothioxanthen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(9-oxothioxanthen-2-yl)benzamide, also known as OTX015, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound targets the bromodomain and extraterminal domain (BET) proteins, which are involved in the regulation of gene expression.
Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Activities
3-methyl-N-(9-oxothioxanthen-2-yl)benzamide: has been studied for its potential in antioxidant and antibacterial activities. Benzamide derivatives, including this compound, have shown promising results in in vitro studies for total antioxidant capacity, free radical scavenging, and metal chelating activities . These properties are crucial in the development of new therapeutic agents that can mitigate oxidative stress-related diseases and combat bacterial infections.
Pharmacological Applications
The benzamide moiety is a significant component in various pharmacologically active compounds. Research indicates that benzamide derivatives can be used in the treatment of conditions such as cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents . The specific compound could be a candidate for further drug discovery and development due to its structural similarity to these bioactive molecules.
Industrial Applications
In the industrial sector, benzamide derivatives find applications in the production of plastics, rubber, paper, and even in agriculture . The compound’s potential utility in these areas stems from its chemical properties, which could be harnessed to improve the quality and functionality of industrial products.
Biochemistry Research
In biochemistry research, 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide and its derivatives are used as synthetic intermediates and probes to study biological processes . Their role in understanding enzyme mechanisms, receptor-ligand interactions, and cellular pathways is vital for advancing knowledge in life sciences.
Propiedades
IUPAC Name |
3-methyl-N-(9-oxothioxanthen-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c1-13-5-4-6-14(11-13)21(24)22-15-9-10-19-17(12-15)20(23)16-7-2-3-8-18(16)25-19/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIRSOBKNGSRLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(9-oxothioxanthen-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2354625.png)
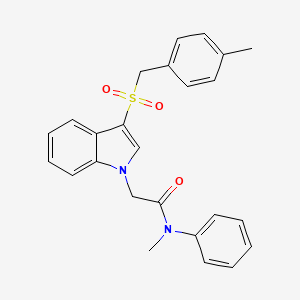

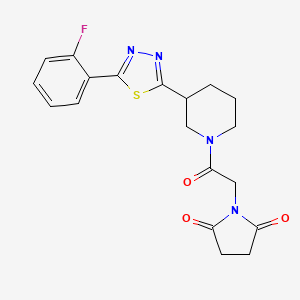

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)

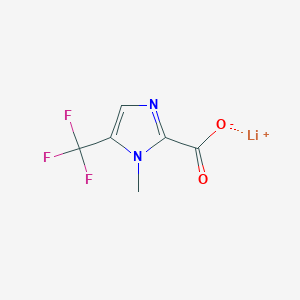
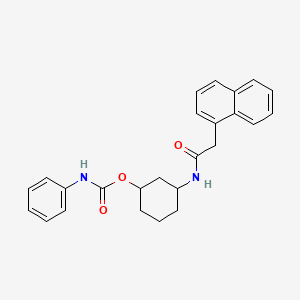

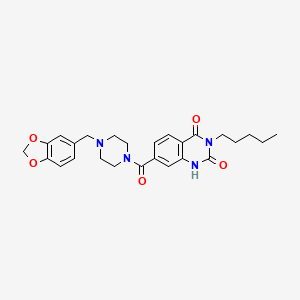
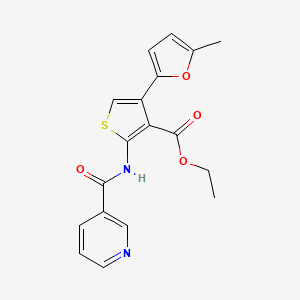
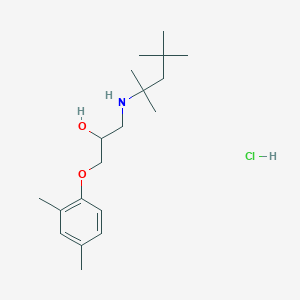
![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)